molecular formula C11H16BrNO B14138273 5-(3-Bromophenylamino)pentan-1-ol

5-(3-Bromophenylamino)pentan-1-ol

Cat. No.: B14138273
M. Wt: 258.15 g/mol
InChI Key: BXVWCQNRWVVEBH-UHFFFAOYSA-N
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Description

5-(3-Bromophenylamino)pentan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is a derivative of pentanol, where the hydroxyl group is attached to the first carbon of the pentane chain, and a 3-bromophenylamino group is attached to the fifth carbon. This compound is significant in various chemical and biochemical processes due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenylamino)pentan-1-ol typically involves the reaction of 3-bromoaniline with 5-bromopentan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenylamino)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Bromophenylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and activity. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenylamino)pentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s chemical and biological properties .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-(3-bromoanilino)pentan-1-ol

InChI

InChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-14/h4-6,9,13-14H,1-3,7-8H2

InChI Key

BXVWCQNRWVVEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCCCCO

Origin of Product

United States

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